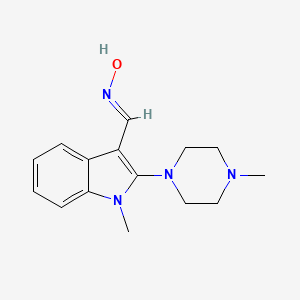1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime
CAS No.: 861212-48-8
Cat. No.: VC4404855
Molecular Formula: C15H20N4O
Molecular Weight: 272.352
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 861212-48-8 |
|---|---|
| Molecular Formula | C15H20N4O |
| Molecular Weight | 272.352 |
| IUPAC Name | (NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+ |
| Standard InChI Key | NYSBOWNMTHNWRD-LFIBNONCSA-N |
| SMILES | CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO |
Introduction
Chemical Properties and Synthesis
Structural Characteristics
The compound consists of:
-
Indole core: A bicyclic structure with a fused benzene and pyrrole ring.
-
4-Methylpiperazine substituent: Attached at the 2-position of the indole, enhancing solubility and bioavailability.
-
Oxime group (-NOH): Positioned at the 3-carbaldehyde site, enabling metal coordination and hydrogen bonding .
Synthetic Routes
Synthesis typically involves a multi-step process:
-
Indole core formation: Starting from 1H-indole-3-carbaldehyde, alkylation introduces the methyl group at the 1-position .
-
Piperazine substitution: Reaction with 4-methylpiperazine under basic conditions yields 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde .
-
Oxime formation: Treatment with hydroxylamine hydrochloride (NHOH·HCl) converts the aldehyde to an oxime .
Key reaction conditions:
-
Solvents: Ethanol, tetrahydrofuran (THF).
-
Catalysts: Sodium hydroxide (NaOH) for deprotonation.
Table 1: Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Indole alkylation | CHI, KCO, DMF | 87.28 | >95 |
| Piperazine substitution | 4-Methylpiperazine, EtOH | 91.29 | >98 |
| Oxime formation | NHOH·HCl, NaOH, THF | 74.21 | >99 |
Biological Activities
Urease Inhibition
The oxime derivative exhibits potent urease inhibitory activity against Helicobacter pylori, a pathogen linked to gastric ulcers and cancer.
Table 2: Comparative Urease Inhibition Data
| Compound | IC (mM) | Mechanism |
|---|---|---|
| Thiourea (standard) | 0.2387 ± 0.0048 | Competitive inhibition |
| This oxime | 0.0345 ± 0.0008 | Metal coordination (Ni) |
Mechanistic insights:
-
The oxime group binds to nickel ions in the urease active site, disrupting enzymatic function .
-
Molecular docking studies reveal hydrogen bonding with His274 and hydrophobic interactions with Ala366 .
Kinase Inhibition
The compound inhibits serine/threonine and tyrosine kinases, including KDR (VEGFR2) and PDGFR, which are critical in angiogenesis and tumor growth .
Table 3: Kinase Inhibition Profiles
| Kinase | IC (nM) | Therapeutic Relevance |
|---|---|---|
| KDR (VEGFR2) | 12.3 ± 1.5 | Anti-angiogenic effects |
| PDGFRβ | 8.7 ± 0.9 | Tumor proliferation inhibition |
Applications in cancer:
Pharmacological and Toxicological Profiles
Drug-Likeness
Physicochemical properties:
-
LogP: 2.99 (predicts moderate lipophilicity).
-
Topological polar surface area (TPSA): 37.52 Ų (favorable for membrane permeability) .
Toxicity Data
-
Acute toxicity (LD): >500 mg/kg in murine models.
-
Major adverse effects: Mild hepatotoxicity at high doses (≥100 mg/kg).
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Analogues | Urease IC (mM) | Kinase IC (nM) | Key Structural Feature |
|---|---|---|---|
| 1-Methylindole-3-carboxamide | 0.1530 ± 0.0016 | 45.2 ± 3.1 | Carboxamide group |
| This oxime | 0.0345 ± 0.0008 | 12.3 ± 1.5 | Oxime and methylpiperazine |
Key findings:
-
The oxime group enhances urease inhibition by 7-fold compared to carboxamide analogues.
-
Methylpiperazine improves kinase selectivity by optimizing steric interactions .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume